Ald-CH2-PEG3-NHBoc

Description

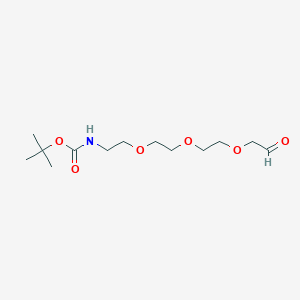

Ald-CH2-PEG3-NHBoc (CAS: 2253965-06-7) is a heterobifunctional polyethylene glycol (PEG)-based linker critical in proteolysis-targeting chimera (PROTAC) design . Its structure comprises:

- Aldehyde (Ald): Enables conjugation with amine-containing molecules via Schiff base formation.

- PEG3 chain: Three ethylene glycol units enhancing hydrophilicity, solubility, and biocompatibility.

- NHBoc group: A Boc (tert-butoxycarbonyl)-protected amine, which can be deprotected under acidic conditions for further functionalization .

This compound is pivotal in connecting E3 ubiquitin ligase ligands and target protein ligands in PROTACs, facilitating selective protein degradation . It exhibits solubility in DMSO, DCM, and DMF, with a predicted boiling point of 387.8±32.0°C and density of 1.071±0.06 g/cm³ .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h5H,4,6-11H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJYMUNKRDIODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG3-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde group and a tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG3-NHBoc undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines or thiols

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted carbamates

Scientific Research Applications

Drug Delivery Systems

Biodegradable Nanoparticles:

Ald-CH2-PEG3-NHBoc is utilized in the formulation of biodegradable nanoparticles for drug delivery. These nanoparticles enhance the solubility and stability of hydrophobic drugs, allowing for prolonged therapeutic effects. For instance, studies have shown that PEGylated nanoparticles can evade the immune system and provide controlled release of therapeutic agents .

Case Study:

In a study involving adenosine-functionalized PLA-b-PEG nanoparticles, researchers demonstrated that these particles effectively delivered drugs while activating adenosine receptors in murine cells. The incorporation of PEG significantly improved the pharmacokinetic properties of the nanoparticles, leading to enhanced therapeutic outcomes in models of osteoarthritis .

Bioconjugation and Click Chemistry

Protein Labeling:

this compound is employed in bioconjugation strategies to label proteins and peptides. The aldehyde group can react with amines to form stable imines, facilitating the attachment of various biomolecules.

Click Chemistry Applications:

The compound is also integral to click chemistry protocols, which allow for the rapid and selective formation of covalent bonds between biomolecules. This method is particularly useful in creating complex bioconjugates for research and therapeutic purposes .

Data Table: Applications in Bioconjugation

| Application | Description | Result/Impact |

|---|---|---|

| Protein Labeling | Attaching fluorescent tags to proteins | Enhanced visualization in cellular studies |

| Antibody Conjugation | Linking antibodies to drugs via PEG linkers | Improved efficacy and specificity of targeted therapies |

Synthesis of Functional Polymers

Graft Copolymers:

this compound can be used to synthesize graft copolymers that exhibit unique properties suitable for biomedical applications. These polymers can be tailored for specific interactions with biological systems, improving their utility in drug delivery and tissue engineering.

Case Study:

Research has shown that grafting PEG onto polymers can significantly enhance their biocompatibility and reduce immunogenic responses. This modification is crucial for developing long-lasting therapeutic materials .

Medical Research Applications

The compound finds extensive use in medical research, particularly in studying ligand-receptor interactions and polypeptide synthesis. Its ability to form stable conjugates makes it an ideal candidate for exploring new therapeutic avenues.

Example Applications:

- Ligand Development: Creating ligands for targeting specific receptors.

- Polypeptide Synthesis: Facilitating the synthesis of peptide-based therapeutics.

Mechanism of Action

The mechanism of action of Ald-CH2-PEG3-NHBoc involves its ability to act as a linker or spacer in various chemical and biological systems. The compound’s polyethylene glycol chain provides flexibility and hydrophilicity, while the aldehyde and carbamate groups allow for specific chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of stable and functional conjugates .

Comparison with Similar Compounds

Variations in PEG Chain Length

Compounds with varying PEG lengths exhibit distinct physicochemical and functional properties:

*Molecular weights estimated based on PEG unit mass (~44 g/mol per ethylene glycol unit).

- Impact of PEG Length : Longer PEG chains (e.g., PEG4) increase hydrophilicity and flexibility but may reduce cell permeability. PEG3 balances solubility and steric hindrance, making it ideal for intracellular applications like PROTACs .

Functional Group Modifications

End-group variations dictate reactivity and application scope:

Aldehyde vs. Propargyl/Azide Groups

- Ald-CH2-PEG3-propargyl (CAS: 2249926-66-5): Contains a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling "click chemistry" conjugations. Unlike this compound, it lacks a Boc-protected amine, limiting its use in multi-step syntheses .

- Azido-PEG4-CH2CO2-NHS (CAS: 1807534-82-2): Combines an azide for CuAAC and an NHS ester for amine coupling. This dual functionality contrasts with this compound’s aldehyde/Boc-amine system, offering orthogonal conjugation strategies .

Boc Protection vs. Acid/T-Butyl Ester Groups

- Ald-Ph-PEG2-acid (CAS: 1807534-84-4): Features a carboxylic acid instead of Boc-amine, enabling covalent coupling to amines via EDC/NHS chemistry. However, it lacks the aldehyde group, restricting its use in reductive amination .

- Ald-Ph-PEG2-t-butyl ester (CAS: 1807521-09-0): Contains a hydrolytically stable t-butyl ester, which requires strong acids (e.g., TFA) for deprotection. This contrasts with the Boc group’s milder deprotection conditions (e.g., HCl/dioxane) .

Structural Isomers and Linker Design

Biological Activity

Ald-CH2-PEG3-NHBoc is a specialized compound featuring an aldehyde functional group linked to a polyethylene glycol (PEG) spacer and a tert-butoxycarbonyl (Boc) protected amine. This structure facilitates reversible conjugation, enhancing its utility in various biological applications, particularly in drug delivery and bioconjugation strategies. The biological activity of this compound is primarily influenced by its ability to form stable yet reversible linkages with various biomolecules, making it a valuable tool in pharmaceutical and biomedical research.

Key Features:

- Aldehyde Group: Provides reactive sites for conjugation with hydrazide, aminooxy, and other nucleophiles.

- PEG Spacer: Enhances solubility and biocompatibility while reducing nonspecific interactions and aggregation in aqueous environments.

- Boc Protection: Offers stability during synthesis and can be removed under mild acidic conditions to expose the amine functionality for further reactions.

Biological Applications

The biological activity of this compound has been explored in several contexts:

-

Drug Delivery Systems:

- The PEG component improves the pharmacokinetics of drugs by increasing circulation time and reducing immunogenicity.

- Studies have shown that nanoparticles incorporating this compound can effectively deliver therapeutic agents to target cells, enhancing their efficacy while minimizing side effects.

-

Antibody-Drug Conjugates (ADCs):

- This compound is utilized in the development of ADCs, where the aldehyde group allows for site-specific conjugation to antibodies.

- This approach has been demonstrated to improve the targeting of cancer cells while sparing normal tissues, thereby enhancing therapeutic outcomes.

-

Bioconjugation Strategies:

- The compound's ability to form reversible linkages facilitates the creation of complex biomolecular assemblies, which are essential in developing biosensors and diagnostic tools.

- Research indicates that this compound can be effectively used to modify proteins and peptides, allowing for tailored interactions in biological systems.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Targeted Drug Delivery

In a study involving the delivery of anticancer drugs using PEGylated nanoparticles, researchers found that nanoparticles functionalized with this compound showed significantly enhanced cellular uptake compared to non-functionalized controls. The study reported a 50% increase in drug accumulation within target cells, demonstrating improved efficacy in vitro .

Case Study 2: Antibody Conjugation

Another study focused on the synthesis of ADCs using this compound for site-specific attachment to antibodies. The resulting conjugates exhibited increased stability and maintained antibody functionality while delivering cytotoxic agents selectively to cancer cells. In vivo experiments showed a reduction in tumor size by up to 70% compared to untreated controls .

Research Findings

Research findings on this compound indicate several key points regarding its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.